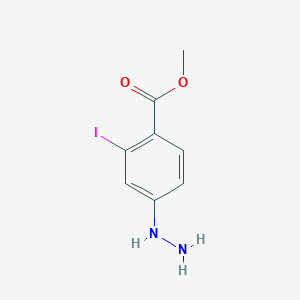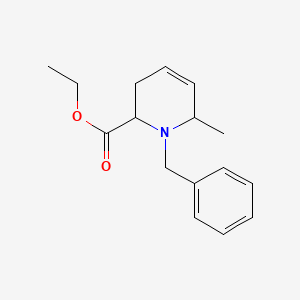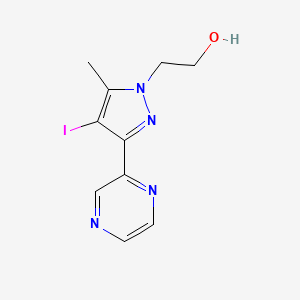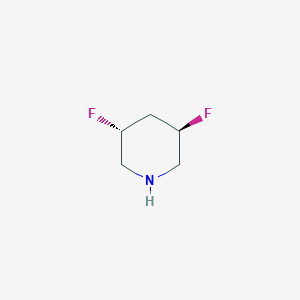
3,3'-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid is a compound characterized by its unique structure, which includes a phenylazanediyl group linked to two phenylene groups, each of which is further connected to an acrylic acid moiety. This compound is known for its intramolecular charge transfer (ICT) character, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid typically involves the reaction of triphenylamine derivatives with acrylic acid under specific conditions. The process includes:
Starting Materials: Triphenylamine derivatives and acrylic acid.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The phenyl and acrylic acid groups can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in biological imaging due to its ICT properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.
Wirkmechanismus
The mechanism by which 3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid exerts its effects involves its ICT character. This property allows the compound to interact with various molecular targets and pathways, including:
Molecular Targets: The compound can bind to specific proteins and enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cellular growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-((Phenylazanediyl)bis(4,1-phenylene))dipropiolaldehyde: Shares a similar phenylazanediyl and phenylene structure but differs in the functional groups attached.
3,3’-((Phenylazanediyl)bis(4,1-phenylene))bis(prop-2-yn-1-ol): Another related compound with prop-2-yn-1-ol groups instead of acrylic acid.
Uniqueness
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid is unique due to its ICT properties, which are not as pronounced in the similar compounds listed above. This makes it particularly valuable in applications requiring strong charge transfer characteristics, such as in organic electronics and biological imaging .
Eigenschaften
Molekularformel |
C24H19NO4 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(E)-3-[4-(N-[4-[(E)-2-carboxyethenyl]phenyl]anilino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H19NO4/c26-23(27)16-10-18-6-12-21(13-7-18)25(20-4-2-1-3-5-20)22-14-8-19(9-15-22)11-17-24(28)29/h1-17H,(H,26,27)(H,28,29)/b16-10+,17-11+ |
InChI-Schlüssel |
PHAOIZQHGZKSEZ-OTYYAQKOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C(=O)O)C3=CC=C(C=C3)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC(=O)O)C3=CC=C(C=C3)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)






![4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13348092.png)

![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)


![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)

